2-[2-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide
Overview
Description
2-[2-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline nucleus can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
The sulfonylation of the quinoline derivative is achieved by reacting it with a sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated quinoline is then reacted with 2-chloro-4-hydroxyphenoxyacetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the development of more efficient catalysts for the quinoline synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, which could lead to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline nucleus and may exhibit similar biological activities.
Sulfonylated compounds: These compounds contain a sulfonyl group and may have similar chemical reactivity.
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide structure and may have similar applications in materials science.
Uniqueness
2-[2-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[2-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-14-10-13(7-8-16(14)24-11-17(19)21)25(22,23)20-9-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-8,10H,3,5,9,11H2,(H2,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILLFLBGRLCGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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